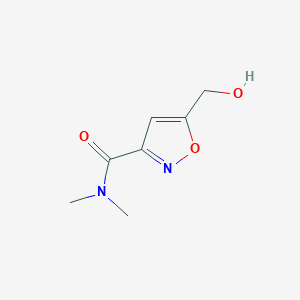![molecular formula C16H18N4O3 B2820432 N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide CAS No. 1786061-61-7](/img/structure/B2820432.png)
N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide” is a complex organic compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has various functional groups attached, including a hydroxy group, a carboximidamide group, and a 4-methylbenzyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like hydroxy and carboximidamide would likely make it more soluble in polar solvents .Applications De Recherche Scientifique
Metabolism and Disposition Studies
Research by Monteagudo et al. (2007) used 19F-NMR spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors, highlighting the use of fluorine-labeled compounds in drug discovery for tracking metabolic fate and excretion in rats and dogs. This methodology could be relevant for studying similar compounds to understand their biotransformation and elimination pathways (Monteagudo et al., 2007).
Synthesis and Antitumor Activity
Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent inhibitor of mammalian dihydrofolate reductase, showcasing how modifications of pyrimidine derivatives can lead to compounds with significant activity against specific cancer types. This example demonstrates the potential for designing analogs with enhanced antitumor activities (Grivsky et al., 1980).
Antiproliferative and Antiviral Activity
Pudlo et al. (1990) synthesized 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines and evaluated their antiproliferative and antiviral activities. The study provides insights into the structure-activity relationships, showing how variations in substitution patterns on the pyrimidine ring can affect biological activities. This approach could be applied to the design of new compounds with specific biological targets (Pudlo et al., 1990).
Chemical Modification for Enhanced Biological Properties
Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in certain compounds to optimize their biological properties. This study reflects the broader theme of structural modification in drug design, aiming to improve activity or reduce toxicity, which could be relevant for modifying and studying compounds like the one mentioned in your query (Ukrainets et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They interact with various proteins and receptors in the human microglia and neuronal cell model .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound likely affects several biochemical pathways. The inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) suggests an impact on inflammatory pathways . The reduction of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 indicates an effect on the ER stress pathway and apoptosis pathway .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 .
Orientations Futures
Propriétés
IUPAC Name |
N'-hydroxy-2-[(4-methylphenyl)methyl]-1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-4-6-11(7-5-10)9-20-15(21)13(14(17)18-23)12-3-2-8-19(12)16(20)22/h4-7,23H,2-3,8-9H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMYXIMVNAQAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCN3C2=O)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCN3C2=O)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
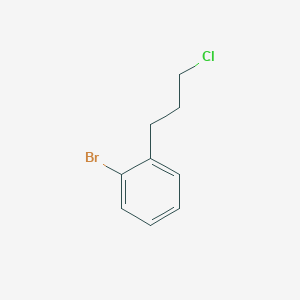
![11,13-dimethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2820353.png)



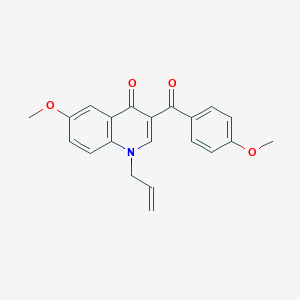
![N-[(3,5-difluorophenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2820362.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820365.png)
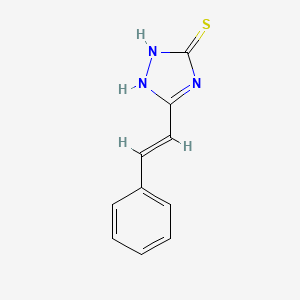
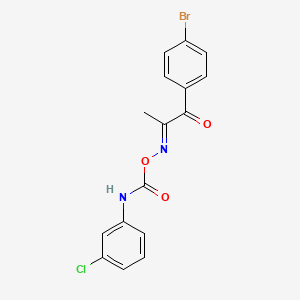
![Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride](/img/no-structure.png)
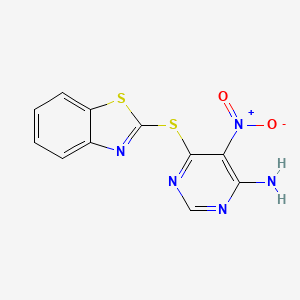
![5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B2820370.png)
